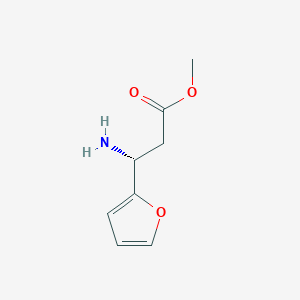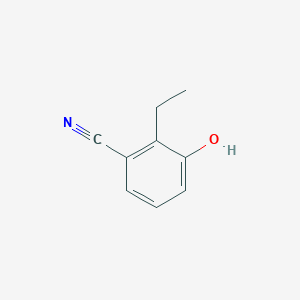![molecular formula C7H8ClN3O B12975688 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .
Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using a CuBr/1,10-phenanthroline system. This method is advantageous due to its use of air oxygen as the oxidant .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The choice of oxidizers and catalysts is crucial to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl, Pb(OAc)4, and MnO2.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation states of the compound, while reduction can lead to the formation of amines or alcohols.
科学研究应用
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as light-emitting materials for OLED devices.
作用机制
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- 1H-Pyrazolo[3,4-d]pyrimidine derivatives
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-6-5-3-1-2-4-10(5)9-7(6)11;/h1-4H,8H2,(H,9,11);1H |
InChI 键 |
JGGQXXKWKYYNOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)NN2C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


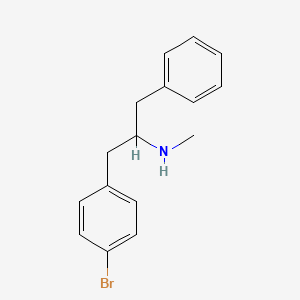
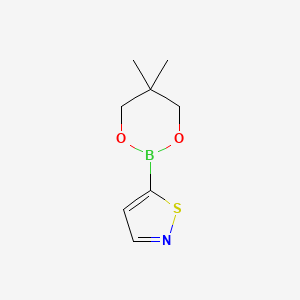
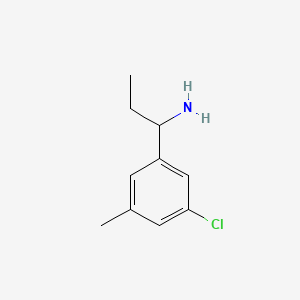
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)



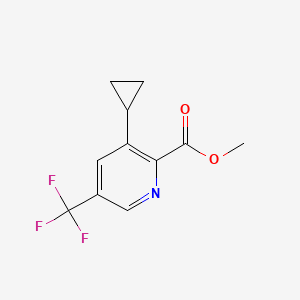
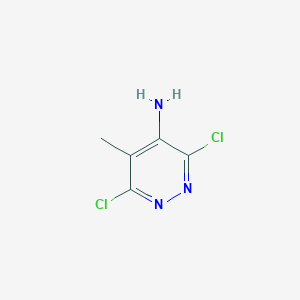
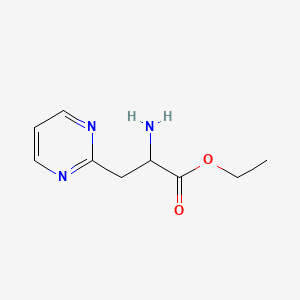
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)

